molecular formula C10H10O3 B1280644 (4-Acetylphenyl)acetic acid CAS No. 7398-52-9

(4-Acetylphenyl)acetic acid

Cat. No. B1280644
CAS RN: 7398-52-9
M. Wt: 178.18 g/mol
InChI Key: DQGDHZGCMKDNRW-UHFFFAOYSA-N
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Description

“(4-Acetylphenyl)acetic acid” is a synthetic organic compound . It is a member of acetophenones and a member of phenyl acetates .


Synthesis Analysis

The synthesis of “(4-Acetylphenyl)acetic acid” and its derivatives involves several steps. For instance, one study describes the synthesis of new heterocyclic compounds derived from 4-aminoacetophenone . Another study mentions the synthesis of 2-(4-fluorophenoxy)acetic acid by refluxing 4-fluoro-phenol with ethyl chloroacetate in acetone .


Molecular Structure Analysis

The molecular structure of “(4-Acetylphenyl)acetic acid” can be represented by the molecular formula C10H10O3 . A study provides detailed crystal data for a similar compound, including parameters such as the space group, unit cell dimensions, and the number of formula units per unit cell .


Chemical Reactions Analysis

“(4-Acetylphenyl)acetic acid” can participate in various chemical reactions. For example, acetic acid, a related compound, reacts with potassium carbonate to produce potassium acetate, carbon dioxide, and water .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(4-Acetylphenyl)acetic acid” include a molecular weight of 178.18 g/mol . More detailed properties such as melting point, boiling point, and density are not provided in the retrieved sources.

Scientific Research Applications

Biochemistry and Metabolic Studies

(4-Acetylphenyl)acetic acid: is utilized in biochemical research to study the metabolism of phenylacetic acids in mammals. It serves as a model compound to understand the enzymatic pathways involved in the metabolism of phenylacetic acid derivatives, which are important for various physiological processes .

Pharmacology

In pharmacology, (4-Acetylphenyl)acetic acid derivatives are explored for their potential therapeutic applications. The compound’s structure is manipulated to synthesize phenoxy acetamide derivatives, which exhibit a range of pharmacological activities and could serve as candidates for drug development .

Organic Synthesis

This compound plays a significant role in organic synthesis, serving as a precursor for the synthesis of complex molecules. Its acetyl group is a pivotal functional moiety in various synthetic routes, leading to the creation of pharmaceuticals, pesticides, and dyes .

Analytical Chemistry

(4-Acetylphenyl)acetic acid: is part of the development of inclusion complexes used as fluorescent sensors. These sensors can detect heavy metal ions like mercury, which is crucial for environmental monitoring and live-cell imaging applications .

Materials Science

In materials science, (4-Acetylphenyl)acetic acid is used to modify the surface properties of nanoparticles and nanostructures. This modification is essential for the production of polymer nanomaterials and enhancing the compatibility of these materials with various environments .

Environmental Science

The compound is being studied for its role in plant stress responses, particularly in conferring tolerance to water deficit stress. This research is pivotal for addressing agricultural challenges posed by drought conditions exacerbated by climate change .

Safety and Hazards

Safety data sheets indicate that similar compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation . They may also be flammable and pose a risk of ignition .

Mechanism of Action

Target of Action

It is theorized to function as an inhibitor of certain enzymes implicated in the metabolism of phenylacetic acids, including phenylalanine hydroxylase and tyrosine hydroxylase .

Mode of Action

As a potential inhibitor of phenylalanine hydroxylase and tyrosine hydroxylase, it may interfere with the normal metabolic processes of these enzymes, leading to changes in the levels of phenylacetic acids .

Biochemical Pathways

4-APAA may affect the biochemical pathways involving phenylacetic acids. These pathways are crucial for the metabolism of certain amino acids, including phenylalanine and tyrosine. By inhibiting the enzymes phenylalanine hydroxylase and tyrosine hydroxylase, 4-APAA could potentially disrupt these pathways, leading to downstream effects on amino acid metabolism .

Pharmacokinetics

The compound’s bioavailability would depend on factors such as its absorption efficiency and metabolic stability .

Result of Action

The molecular and cellular effects of 4-APAA’s action would depend on the specific context of its use. Given its potential role as an enzyme inhibitor, it could lead to changes in the concentrations of phenylacetic acids and related metabolites. This could have various downstream effects, depending on the specific biological system in which it is active .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-APAA. Factors such as pH, temperature, and the presence of other substances could affect its stability and activity. Furthermore, the specific biological environment in which it is active - for instance, the types of cells present and their metabolic state - could also influence its effects .

properties

IUPAC Name

2-(4-acetylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-7(11)9-4-2-8(3-5-9)6-10(12)13/h2-5H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQGDHZGCMKDNRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90466833
Record name (4-acetylphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Acetylphenyl)acetic acid

CAS RN

7398-52-9
Record name (4-acetylphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-acetylphenyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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